molecular formula C12H12N2 B1346697 N-(pyridin-2-ylmethyl)aniline CAS No. 4329-81-1

N-(pyridin-2-ylmethyl)aniline

Cat. No. B1346697
CAS RN: 4329-81-1
M. Wt: 184.24 g/mol
InChI Key: FTCFXBBBKDOQJA-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)aniline is an aromatic heterocyclic amine compound with a pyridine ring and a methyl group attached to an aniline ring. It is a colorless liquid with a melting point of -6°C and a boiling point of 227°C. It is soluble in water and alcohol and is used in a variety of industries, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Fluorescent Probe for Copper(II) Detection

“N-(pyridin-2-ylmethyl)aniline” has been used to create a fluorescent probe for the detection of Copper(II) ions in aqueous solutions . This probe exhibits good sensitivity and selectivity for Copper(II) ions over other metal ions in aqueous solution . The detection limit of this probe is 56 nM . Furthermore, this probe is pH-insensitive under near-neutral conditions and can work well in environmental samples .

Environmental Monitoring

The fluorescent probe based on “N-(pyridin-2-ylmethyl)aniline” can be used in environmental monitoring . It can measure different environmental samples, such as tap, lake and river water . This probe can handle many factors that can impact measuring environmental samples, such as pH, coexisting ions interference, temperature, and so on .

Biological Systems

Copper has received great attention in chemical, environmental, and biological systems . It is a transition metal essential for plants, animals, and humans . However, at higher levels, it is very harmful to organisms such as bacteria, viruses, and humans . Therefore, the measurement and detection of copper ions have become more and more significant . The fluorescent probe based on “N-(pyridin-2-ylmethyl)aniline” can be used for this purpose .

Disease Detection

Variety of copper ions was investigated to be associated with some serious diseases such as prion diseases and Alzheimer’s disease . In addition, copper deficiency may cause Menkes disease, colon cancer, and so on . Therefore, the fluorescent probe based on “N-(pyridin-2-ylmethyl)aniline” can be used for the detection of these diseases .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCFXBBBKDOQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195810
Record name N-Phenylpyridine-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(pyridin-2-ylmethyl)aniline

CAS RN

4329-81-1
Record name N-Phenyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4329-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylpyridine-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylpyridine-2-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpyridine-2-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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